
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate” is an organic compound with the molecular formula C13H15BrN2O2 . It has a molecular weight of 311.17 g/mol . This compound is used in scientific research to study its various biological and chemical properties.
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name: methyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate . The InChI code for this compound is 1S/C13H15BrN2O2/c1-4-5-16-8(2)15-11-7-9(13(17)18-3)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 , which provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has several computed properties. It has a complexity of 313 and a topological polar surface area of 44.1Ų . It has a covalently-bonded unit count of 1, and it does not have any defined atom stereocenter count or defined bond stereocenter count . The compound has a rotatable bond count of 4 . Its exact mass is 310.03169, and its monoisotopic mass is also 310.03169 . The compound has a heavy atom count of 18, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 .Scientific Research Applications
Organic Synthesis
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate: is a valuable intermediate in organic synthesis. Its bromo and carboxylate groups make it a versatile building block for constructing more complex molecules. It can undergo various reactions, including Suzuki coupling, to create biaryl structures often found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties .
Material Science
The benzodiazole moiety is of interest in material science for the development of organic semiconductors. These materials are used in the production of organic light-emitting diodes (OLEDs), which are essential for creating high-quality display screens .
Chemical Synthesis
This compound can be used to synthesize various heterocyclic compounds, which are crucial in the development of dyes, pigments, and agrochemicals. The presence of the bromo group allows for further functionalization through nucleophilic substitution reactions .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods for the detection and quantification of similar structures in complex mixtures .
Pharmacology
The benzodiazole ring system is a common motif in pharmacologically active compounds. This particular compound could be used to create analogs for drug discovery programs aimed at finding new therapeutic agents .
Agrochemistry
In the field of agrochemistry, the compound’s derivatives may be explored for their potential use as novel pesticides or herbicides, given the broad bioactivity of benzimidazole compounds .
Environmental Science
Lastly, in environmental science, this compound could be used in the synthesis of molecular probes or sensors for the detection of environmental pollutants, leveraging the reactivity of the bromo group for selective binding .
properties
IUPAC Name |
methyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-4-5-16-8(2)15-11-7-9(13(17)18-3)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMGQZVHMJJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141377 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437794-72-3 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1431962.png)

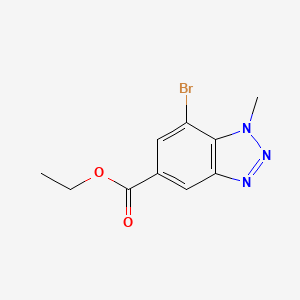
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)

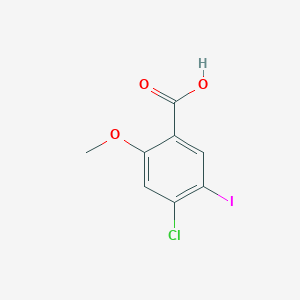
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
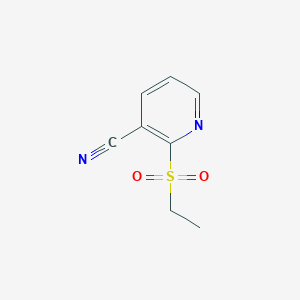
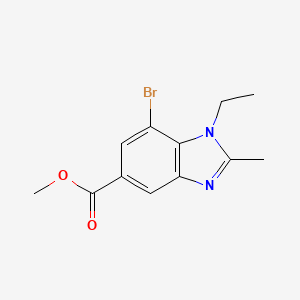
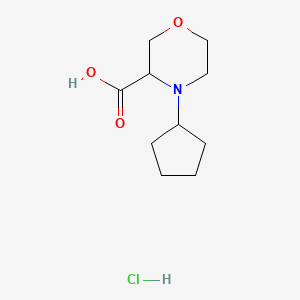

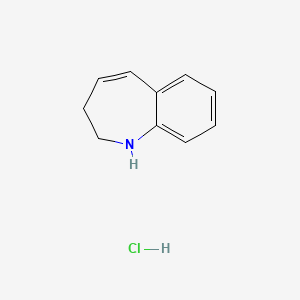
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)